molecular formula C12H13F3O2 B7936491 4-Isobutoxy-2-(trifluoromethyl)benzaldehyde

4-Isobutoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B7936491
M. Wt: 246.22 g/mol
InChI Key: VQWKZIFZOJMMLQ-UHFFFAOYSA-N
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Description

4-Isobutoxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C12H13F3O2 It is characterized by the presence of an isobutoxy group and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-2-(trifluoromethyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and isobutyl bromide.

    Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified using isobutyl bromide in the presence of a base such as potassium carbonate to form 4-isobutoxybenzaldehyde.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isobutoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Isobutoxy-2-(trifluoromethyl)benzoic acid.

    Reduction: 4-Isobutoxy-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isobutoxy-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Isobutoxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)benzaldehyde: Lacks the isobutoxy group, affecting its reactivity and applications.

    4-Methoxy-2-(trifluoromethyl)benzaldehyde: Contains a methoxy group instead of an isobutoxy group, leading to variations in its chemical behavior.

Uniqueness

4-Isobutoxy-2-(trifluoromethyl)benzaldehyde is unique due to the combination of the isobutoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of both groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-(2-methylpropoxy)-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-8(2)7-17-10-4-3-9(6-16)11(5-10)12(13,14)15/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWKZIFZOJMMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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